molecular formula C6H7ClN2O2 B186940 6-Chloro-1,3-dimethyluracil CAS No. 6972-27-6

6-Chloro-1,3-dimethyluracil

Cat. No.: B186940
CAS No.: 6972-27-6
M. Wt: 174.58 g/mol
InChI Key: VATQPUHLFQHDBD-UHFFFAOYSA-N
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Description

6-Chloro-1,3-dimethyluracil is a derivative of uracil, a pyrimidine nucleobase found in RNA. This compound is characterized by the presence of a chlorine atom at the sixth position and two methyl groups at the first and third positions of the uracil ring. It has the molecular formula C6H7ClN2O2 and a molecular weight of 174.58 g/mol

Mechanism of Action

Mode of Action

It has been reported that the compound undergoes a photocycloaddition reaction when exposed to light . This suggests that the compound may interact with its targets through a light-dependent mechanism, leading to changes in the target molecules. More detailed studies are required to fully understand this interaction.

Action Environment

The action of 6-Chloro-1,3-dimethyluracil is influenced by environmental factors such as light, given its involvement in photocycloaddition reactions . This suggests that the compound’s action, efficacy, and stability may vary depending on the light conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-1,3-dimethyluracil typically involves the chlorination of 1,3-dimethyluracil. One common method includes the reflux reaction of 1,3-dimethylbarbituric acid with a chlorinating agent such as phosphorus oxychloride in a water-insoluble organic solvent. The reaction mixture is then quenched with water to obtain the desired product .

Industrial Production Methods: In industrial settings, the synthesis may be optimized by reducing the consumption of phosphorus oxychloride and avoiding vacuum distillation. Additives can be introduced during the reaction process to enhance the yield of this compound .

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-1,3-dimethyluracil undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • 1,3-Dimethyluracil
  • 6-Chloro-3-methyluracil
  • 6-Amino-1-methyluracil
  • 5,6-Diamino-1,3-dimethyluracil hydrate
  • 1-Methyluracil

Uniqueness: 6-Chloro-1,3-dimethyluracil is unique due to the presence of both chlorine and methyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for developing new pharmaceuticals and studying biochemical pathways .

Properties

IUPAC Name

6-chloro-1,3-dimethylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H7ClN2O2/c1-8-4(7)3-5(10)9(2)6(8)11/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VATQPUHLFQHDBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=O)N(C1=O)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40220008
Record name 6-Chloro-1,3-dimethyluracil
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Molecular Weight

174.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

6972-27-6
Record name 6-Chloro-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione
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Record name 6-Chloro-1,3-dimethyluracil
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Record name 6972-27-6
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Record name 6-Chloro-1,3-dimethyluracil
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Record name 6-chloro-1,3-dimethyluracil
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Record name 6-CHLORO-1,3-DIMETHYLURACIL
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Synthesis routes and methods

Procedure details

To a stirred solution of 1,3-dimethylbarbituric acid (20.0 g, 128.09 mmol) in water (10 ml), phosphorous oxychloride (80 ml) was added slowly in externally cooling condition and then the reaction was slowly warmed to room temperature. After refluxing for 3 h the reaction mixture was allowed to cool to 0° C. and quenched with ice cold water (350 ml). The reaction mixture was extracted with chloroform (2×200 ml) and the combined organic extracts were washed with water (2×100 ml), dried over Na2SO4 and concentrated. The residue obtained was purified by silica gel column chromatography using 5% ethyl acetate in chloroform to obtain 21 g of the product as a pale brown solid; 1H NMR (300 MHz, CDCl3) δ 3.33 (s, 3H), 3.57 (s, 3H), 5.94 (s, 1H).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 6-Chloro-1,3-dimethyluracil?

A1: The molecular formula of this compound is C6H7ClN2O2, and its molecular weight is 174.59 g/mol.

Q2: Is there any spectroscopic data available for this compound?

A2: While the provided abstracts do not detail specific spectroscopic data, researchers often characterize this compound using techniques such as NMR (Nuclear Magnetic Resonance) and IR (Infrared) spectroscopy to confirm its structure and analyze its properties.

Q3: How is this compound synthesized?

A3: One method involves refluxing 1,3-dimethylbarbituric acid with a chlorinating agent, such as phosphorus oxychloride, in a water-insoluble organic solvent []. Another approach uses 6-azido-1,3-dimethyluracil reacted with acyl halides under irradiation [].

Q4: Can you elaborate on the photochemical reactions of this compound?

A4: This compound exhibits interesting photochemical behavior. For example, it undergoes acid-catalyzed photocycloaddition with various substrates. This includes reactions with polycyclic aromatic hydrocarbons like phenanthrene and pyrene, yielding cyclobutapyrimidines []. It also reacts with p- and m-xylene, forming novel diazapentacyclododecane derivatives [].

Q5: How does this compound react with naphthalene under UV irradiation?

A7: The reaction outcome depends on the solvent polarity. In non-polar solvents, a substitution reaction produces 6-(1-naphthyluracil). Conversely, in polar media, a 1,2-cycloaddition occurs, generating naphthocyclobutapyrimidines. Notably, adding trifluoroacetic acid (TFA) can also promote the cycloaddition in non-polar solvents [].

Q6: Are there any significant reactions involving dimethylsulfoxonium methylide?

A8: Reacting this compound with two equivalents of dimethylsulfoxonium methylide forms a sulfoxonium ylide []. This ylide shows versatile reactivity, undergoing deuterium exchange and engaging in reactions with electrophiles like benzoyl chloride and electron-deficient olefins, ultimately leading to various substituted uracil derivatives.

Q7: What are the potential applications of this compound?

A9: The research primarily focuses on its synthetic utility as a building block for complex heterocyclic systems. These complex structures hold potential as pharmaceutical agents or biological probes. For instance, a study explored its use in synthesizing derivatives of 3-(β-D-ribofuranosyl)uracil, which could potentially act as inhibitors for orotidine 5’-monophosphate decarboxylase (ODCase) [].

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